molecular formula C10H12O B2410132 2,5-Dicyclopropylfuran CAS No. 2126177-66-8

2,5-Dicyclopropylfuran

Cat. No.: B2410132
CAS No.: 2126177-66-8
M. Wt: 148.205
InChI Key: XKJRFMMQOARWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dicyclopropylfuran is a furan derivative of interest in organic synthesis and materials science research. Furan compounds, particularly those with specific substitutions, are valuable as building blocks for more complex molecules and are investigated for their potential in creating sustainable polymers and ligands in catalytic systems . Researchers value such structurally unique heterocyclic compounds for developing novel pharmaceuticals and functional materials. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dicyclopropylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-7(1)9-5-6-10(11-9)8-3-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJRFMMQOARWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(O2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dicyclopropylfuran and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for 2,5-Dicyclopropylfuran

A retrosynthetic analysis of this compound suggests two primary strategic disconnections:

C-O Bond Disconnection (Paal-Knorr Synthesis): The most classical approach involves disconnecting the C-O bonds of the furan (B31954) ring. This leads back to a 1,4-dicarbonyl precursor, specifically 1,4-dicyclopropyl-1,4-butanedione. The subsequent forward synthesis would then be a Paal-Knorr furan synthesis, a reliable and widely used method for constructing substituted furans from 1,4-diketones under acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

C-C Bond Disconnection (Cross-Coupling Strategy): An alternative strategy involves disconnecting the carbon-carbon bonds between the furan core and the cyclopropyl (B3062369) groups. This retrosynthetic step points towards a pre-formed furan ring, such as 2,5-dihalofuran (e.g., 2,5-dibromofuran (B110504) or 2,5-diiodofuran), and a suitable cyclopropyl-organometallic reagent. The forward synthesis would then employ a transition-metal-catalyzed cross-coupling reaction to form the target molecule. wikipedia.orgyoutube.com

Approaches to Constructing the this compound Core

The Paal-Knorr synthesis stands as the most prominent direct cyclization strategy for forming the furan ring. wikipedia.org This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. alfa-chemistry.comorganic-chemistry.org

Paal-Knorr Furan Synthesis:

Precursor: 1,4-dicyclopropyl-1,4-butanedione.

Conditions: The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or a Lewis acid like zinc chloride (ZnCl₂). alfa-chemistry.com Dehydrating agents like phosphorus pentoxide (P₂O₅) can also be employed. alfa-chemistry.com

Mechanism: The synthesis proceeds via the protonation of one carbonyl group, followed by a rate-determining nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration of this intermediate yields the aromatic furan ring. wikipedia.orgalfa-chemistry.com

Recent advancements in this methodology include the use of microwave assistance to accelerate the reaction and the use of milder catalysts to accommodate sensitive functional groups. organic-chemistry.org While the Paal-Knorr synthesis is robust, a key challenge can be the synthesis of the 1,4-dicarbonyl precursor itself. alfa-chemistry.com

Another modern approach involves the palladium-catalyzed synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid, offering a pathway with broad functional group tolerance. organic-chemistry.org

This strategy begins with a furan molecule that is already formed but bears functional groups at the 2 and 5 positions that can be converted into cyclopropyl groups. Electrophilic substitution reactions on furan preferentially occur at the 2 and 5 positions due to the superior resonance stabilization of the cationic intermediate formed during the reaction. quora.comquora.com This inherent reactivity makes the synthesis of 2,5-disubstituted furan precursors relatively straightforward.

A common starting material for this approach is 2,5-dihalofuran. This intermediate can then undergo reactions, such as cross-coupling, to introduce the desired substituents.

Introduction of Cyclopropyl Substituents via Advanced Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for introducing the cyclopropyl groups onto a furan scaffold. wikipedia.orgyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium. youtube.comyoutube.com

For the synthesis of this compound, this would involve:

Electrophile: 2,5-Dihalofuran (e.g., 2,5-dibromofuran).

Nucleophile: A cyclopropyl-organometallic reagent.

Catalyst: A palladium(0) complex. youtube.com

Several types of cross-coupling reactions are applicable, each using a different organometallic partner:

Suzuki Coupling: Utilizes a cyclopropylboronic acid or its ester in the presence of a palladium catalyst and a base. youtube.com

Stille Coupling: Employs a cyclopropylstannane (e.g., cyclopropyltributyltin). youtube.com

Negishi Coupling: Uses a cyclopropylzinc reagent. youtube.com

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation where the cyclopropyl group is transferred from its metal to the palladium, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Catalytic Systems and Optimized Reaction Conditions for Enhanced Selectivity and Yield in this compound Synthesis

The success of cross-coupling reactions hinges on the choice of catalyst, ligands, and reaction conditions.

Catalytic Systems:

Palladium Precursors: While Pd(0) complexes are the active catalysts, more air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used. youtube.com These are reduced in situ to the active Pd(0) species.

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Common ligands include triphenylphosphine (B44618) (PPh₃) and more specialized Buchwald or Herrmann-Beller palladacycle catalysts. The choice of ligand can significantly impact reaction efficiency and scope.

Optimized Conditions:

Solvent: Anhydrous solvents such as tetrahydrofuran (B95107) (THF), dioxane, or toluene (B28343) are commonly used to prevent the deactivation of the catalyst and organometallic reagents.

Base (for Suzuki Coupling): A base like sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium fluoride (B91410) (CsF) is essential for the transmetalation step in Suzuki couplings.

Temperature: Reactions are often heated to facilitate the catalytic cycle, with temperatures ranging from room temperature to the reflux temperature of the solvent.

A study on the gold-catalyzed synthesis of disubstituted furans reported the successful synthesis of this compound, confirming its structure with ¹H and ¹³C NMR spectroscopy. rsc.org This indicates that alternative catalytic systems beyond palladium can also be effective.

Stereochemical Control in this compound Synthesis and its Derivatives

The final product, this compound, is an achiral molecule. Therefore, stereochemical control is not a factor in its direct synthesis. However, the principles of stereochemistry become highly relevant when considering the synthesis of chiral derivatives.

If a chiral, substituted cyclopropyl precursor were used, such as a cyclopropylboronic acid with defined stereocenters on the ring, the primary concern would be the retention of this stereochemistry during the cross-coupling reaction. Many palladium-catalyzed cross-coupling reactions, particularly Suzuki and Negishi couplings, are known to proceed with retention of configuration at the sp³-hybridized carbon of the organometallic reagent. This allows for the transfer of chirality from the starting material to the final product, enabling the synthesis of optically active 2,5-(chiral-cyclopropyl)furan derivatives. The stability and stereochemical integrity of the cyclopropyl-organometallic reagent would be critical factors in achieving high stereoselectivity.

Sustainable and Green Chemistry Aspects in Synthetic Pathways for this compound

The development of synthetic methodologies for this compound is increasingly guided by the principles of sustainable and green chemistry. These principles emphasize the use of renewable resources, the reduction of waste, and the development of energy-efficient and safe processes. The synthesis of this compound can be approached by considering green strategies for both the formation of the furan core and the introduction of the cyclopropyl substituents.

A significant advancement in green chemistry is the utilization of biomass as a renewable feedstock for chemical production. mdpi.commdpi.comnih.gov Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime candidate for producing furan derivatives. mdpi.comnih.gov Through various catalytic processes, biomass can be converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which serve as versatile precursors for a wide range of furan compounds. mdpi.commdpi.com

The conversion of these biomass-derived platform molecules into the furan core of this compound can be achieved through various catalytic methods. These include dehydration reactions, often catalyzed by solid acids or ionic liquids, which can offer advantages in terms of catalyst recyclability and reduced corrosion compared to traditional mineral acids. mdpi.com Electrocatalytic and biocatalytic approaches are also emerging as promising green alternatives for the synthesis of furan compounds from biomass, operating under mild conditions and with high selectivity. nih.govarabjchem.org

Once the furan ring is obtained, the introduction of the two cyclopropyl groups at the 2 and 5 positions is the next critical step. Green and sustainable approaches to cyclopropanation are actively being researched. Catalytic methods, particularly those employing earth-abundant and non-toxic metals, are preferred over stoichiometric reagents to minimize waste. Rhodium (II) and Copper (I) catalysts have been shown to be highly efficient in the cyclopropanation of furans. acs.orgacs.orgresearchgate.net The use of diazo compounds in these reactions is common, and while they are highly reactive, their handling and generation can be optimized for safety and efficiency.

Palladium-catalyzed cross-coupling reactions represent another viable and widely used strategy for forming carbon-carbon bonds, which could be adapted for the synthesis of this compound. organic-chemistry.org Sustainable developments in this area focus on using water as a solvent, employing low catalyst loadings, and developing recyclable catalytic systems. rsc.orgresearchgate.net For instance, the Suzuki coupling reaction, which utilizes organoboron compounds, can be performed in aqueous media, significantly reducing the environmental impact of the solvent. mdpi.com

The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are also central to the green synthesis of this compound. researchgate.net One-pot synthesis and cascade reactions, where multiple transformations occur in a single reaction vessel, are highly desirable as they reduce the need for intermediate purification steps, saving time, energy, and solvents. nih.gov For example, a one-pot synthesis of 2,5-disubstituted furans from γ-ketoacids has been reported, showcasing an efficient and atom-economical approach. hud.ac.uk

Furthermore, the choice of solvents and reagents is a critical aspect of green synthetic design. The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical processes. Consequently, there is a strong emphasis on using greener solvents such as water, supercritical fluids, or bio-derived solvents. und.edu Additionally, the development of catalyst- and additive-free reactions, where possible, simplifies the process and reduces waste generation. rsc.org

Reactivity Profiles and Derivatization Pathways of 2,5 Dicyclopropylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring of 2,5-Dicyclopropylfuran

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.comdalalinstitute.com The oxygen atom's lone pairs contribute to the π-system, activating the ring towards electrophiles. organicchemistrytutor.com In 2,5-disubstituted furans, the substitution pattern is directed to the C3 and C4 positions. The cyclopropyl (B3062369) groups are generally considered to be electron-donating through their unique bent-bond character, which can further activate the furan ring.

Common electrophilic aromatic substitution reactions that could be anticipated for this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the furan ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl), often catalyzed by a Lewis acid. mnstate.edu

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.org

The regioselectivity of these reactions on this compound would likely favor the C3 position due to the electronic influence of the cyclopropyl substituents. However, steric hindrance from the cyclopropyl groups could also play a role in directing the incoming electrophile.

Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound

Furans can participate as the diene component in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.orgkharagpurcollege.ac.in This reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org The reactivity of the furan as a diene is influenced by its aromatic character; the reaction requires overcoming the aromatic stabilization energy.

For this compound, the furan ring would act as the diene. The success of a Diels-Alder reaction would depend on the nature of the dienophile. Electron-withdrawing groups on the dienophile generally increase the reaction rate. mnstate.edumasterorganicchemistry.com

Expected Diels-Alder Reaction:

DieneDienophileExpected Product
This compoundMaleic Anhydride (B1165640)7-oxa-1,4-dicyclopropylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride

The stereochemistry of the Diels-Alder reaction is typically endo-selective, although this can be influenced by reaction conditions and the specific substrates involved. wikipedia.orgmasterorganicchemistry.com Higher-order cycloaddition reactions are also a possibility with conjugated systems like furans, but are less common than the [4+2] cycloaddition. mdpi.com

Ring-Opening and Rearrangement Processes of the Furan Core in this compound

The furan ring can undergo ring-opening reactions under various conditions, such as treatment with strong acids or oxidizing agents. These reactions often lead to the formation of 1,4-dicarbonyl compounds. For this compound, acidic hydrolysis could potentially lead to the formation of 1,4-dicyclopropyl-1,4-butanedione.

Rearrangement reactions of the furan core itself are less common but can be induced under specific thermal or photochemical conditions. More common are rearrangements of substituents attached to the furan ring or rearrangements that occur subsequent to a ring-opening event. For instance, certain heterocyclic rearrangements like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can occur in substituted pyridines and other heterocycles, but direct analogies to a simple furan like this compound are not straightforward. mdpi.com

Transformations and Functionalizations of the Cyclopropyl Substituents

The cyclopropyl groups in this compound possess significant ring strain, which makes them susceptible to reactions that involve ring-opening. These reactions can be initiated by various reagents and conditions:

Acid-catalyzed ring-opening: In the presence of strong acids, the cyclopropane (B1198618) ring can open to form a carbocation, which can then be trapped by a nucleophile.

Hydrogenolysis: Catalytic hydrogenation can lead to the cleavage of a C-C bond in the cyclopropane ring, resulting in a propyl group.

Reactions with electrophiles: Electrophiles can attack the cyclopropane ring, leading to ring-opened products.

The functionalization of cyclopropyl groups without ring-opening is more challenging but can be achieved. For example, reactions involving the C-H bonds of the cyclopropane ring would require specific and selective catalysts. Palladium-catalyzed cross-coupling reactions have been used to functionalize gem-difluorocyclopropanes, suggesting that similar strategies might be adaptable for the functionalization of the cyclopropyl groups in this compound. nih.gov

Chemo- and Regioselective Functionalization Studies of this compound

The presence of two distinct reactive sites in this compound—the furan ring and the cyclopropyl groups—presents a challenge in chemoselectivity. A reaction could potentially occur at either site.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, a mild electrophilic substitution would likely react at the furan ring without affecting the cyclopropyl groups. Conversely, conditions designed for cyclopropane ring-opening might leave the furan ring intact, provided they are not strongly acidic.

Regioselectivity: Within the furan ring, electrophilic attack is expected at the C3 or C4 positions. The directing effect of the cyclopropyl groups would need to be experimentally determined, but they are generally considered ortho, para-directing activators in benzene (B151609) systems, which would translate to favoring the C3 position in the furan ring. mnstate.edu

Achieving high chemo- and regioselectivity would likely require careful choice of reagents, catalysts, and reaction conditions. Ligand-controlled catalysis, for example, has been shown to be effective in directing the regioselectivity of reactions on other complex molecules. nih.gov

Mechanistic Investigations of Key Reactions of this compound

Detailed mechanistic investigations for reactions of this compound are not available in the reviewed literature. However, the mechanisms of the fundamental reactions it would undergo can be described based on general principles.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step process:

Attack of the electrophile by the π-electrons of the furan ring to form a resonance-stabilized carbocation intermediate (an arenium ion). masterorganicchemistry.comdalalinstitute.com

Deprotonation at the site of substitution to restore the aromaticity of the furan ring. masterorganicchemistry.com

Diels-Alder Reaction: This is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orgkharagpurcollege.ac.in The stereochemistry is retained from the reactants to the product. masterorganicchemistry.com

Cyclopropane Ring-Opening: The mechanism of acid-catalyzed ring-opening involves the protonation of a C-C bond of the cyclopropane ring to form a carbocation intermediate, which is then attacked by a nucleophile.

Further experimental and computational studies would be necessary to elucidate the specific transition states, intermediates, and kinetic and thermodynamic parameters for the reactions of this compound.

Advanced Spectroscopic and Analytical Methodologies for 2,5 Dicyclopropylfuran Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, spin-spin couplings, and nuclear Overhauser effects, a complete picture of atomic connectivity and spatial relationships can be assembled.

One-dimensional (1D) NMR provides fundamental information about the number and type of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: Proton NMR spectroscopy identifies the different chemical environments of hydrogen atoms. For 2,5-dicyclopropylfuran, three distinct proton environments are expected: the furan (B31954) ring protons (H-3/H-4), the cyclopropyl (B3062369) methine protons (H-a), and the cyclopropyl methylene (B1212753) protons (H-b). The symmetry of the molecule dictates that the two furan protons are chemically equivalent, as are the two methine and eight methylene protons of the cyclopropyl groups.

Furan Protons (H-3/H-4): These protons are expected to appear as a singlet in the aromatic region, deshielded by the ring current and the electronegative oxygen atom.

Cyclopropyl Methine Protons (H-a): The methine proton on each cyclopropyl ring, directly attached to the furan, will appear as a multiplet due to coupling with the adjacent methylene protons on the same ring.

Cyclopropyl Methylene Protons (H-b): The four methylene protons on each cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield, aliphatic region, characteristic of strained ring systems.

¹³C NMR Spectroscopy: Carbon-13 NMR identifies the different chemical environments of carbon atoms. Due to the molecule's symmetry, four distinct carbon signals are predicted for this compound.

Furan Carbons (C-2/C-5): The carbons of the furan ring directly bonded to the cyclopropyl groups are expected to be the most downfield due to their attachment to oxygen and their role in the aromatic system.

Furan Carbons (C-3/C-4): The carbons bearing the furan protons will appear at a slightly more upfield position.

Cyclopropyl Methine Carbons (C-a): The methine carbons of the cyclopropyl rings will resonate at a chemical shift characteristic of sp³-hybridized carbons in a strained ring.

Cyclopropyl Methylene Carbons (C-b): The methylene carbons of the cyclopropyl rings will appear at the most upfield position.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, negative signals for CH₂ groups, and no signal for quaternary carbons. For this compound, this would confirm the assignment of the furan CH (positive), cyclopropyl CH (positive), and cyclopropyl CH₂ (negative) signals, while the substituted furan carbons (C-2/C-5) would be absent.

Predicted ¹H and ¹³C NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-3, H-45.89s (singlet)2H
H-a1.85m (multiplet)2H
H-b0.88m (multiplet)4H
H-b'0.65m (multiplet)4H
Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
C-2, C-5159.8Absent
C-3, C-4102.5Positive
C-a6.9Positive
C-b6.5Negative

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a cross-peak between the cyclopropyl methine proton (H-a) and the cyclopropyl methylene protons (H-b), confirming their connectivity within the same ring system. No correlation would be seen with the furan protons (H-3/H-4) as they are too far removed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This experiment is definitive for assigning carbon signals. Cross-peaks would be observed between:

The furan proton signal (δ ~5.89 ppm) and the furan carbon signal (δ ~102.5 ppm).

The methine proton signal (δ ~1.85 ppm) and the methine carbon signal (δ ~6.9 ppm).

The methylene proton signals (δ ~0.88/0.65 ppm) and the methylene carbon signal (δ ~6.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). It is invaluable for connecting different spin systems and identifying quaternary carbons. Key expected correlations include:

The furan proton (H-3) to the adjacent quaternary carbon (C-2) and the other furan carbon (C-4).

The cyclopropyl methine proton (H-a) to the furan carbon it is attached to (C-2), as well as to the cyclopropyl methylene carbons (C-b) within its own ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides insights into the three-dimensional structure and conformation of the molecule. A key expected NOESY correlation would be between the furan protons (H-3/H-4) and the cyclopropyl methine protons (H-a), confirming the proximity of the cyclopropyl groups to the furan ring.

Vibrational Spectroscopy Methodologies: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the key absorptions are associated with the furan ring and the cyclopropyl groups.

C-H Stretching: Aromatic C-H stretching from the furan ring is expected above 3000 cm⁻¹. The C-H stretching of the cyclopropyl groups also characteristically appears in this region (~3100-3000 cm⁻¹), often at a slightly higher frequency than typical alkane C-H stretches.

C=C Stretching: The stretching of the carbon-carbon double bonds within the furan ring typically gives rise to absorptions in the 1650-1450 cm⁻¹ range.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether linkage in the furan ring results in strong bands, typically around 1250-1020 cm⁻¹.

Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring has characteristic "ring breathing" and deformation modes. A notable band often appears around 1020 cm⁻¹, which can sometimes overlap with the furan C-O-C stretching region.

Table 4.2.1: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3120-3080MediumAromatic C-H Stretch (Furan)
~3100-3000MediumC-H Stretch (Cyclopropyl)
~1610, ~1500Medium-WeakC=C Ring Stretch (Furan)
~1225, ~1020StrongC-O-C Asymmetric & Symmetric Stretch (Furan)
~1020MediumCyclopropyl Ring Deformation
~880StrongC-H Out-of-plane Bending (2,5-disubstituted furan)

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. Vibrational modes that result in a change in polarizability are Raman active. Symmetrical vibrations, which may be weak or absent in the IR spectrum, are often strong in the Raman spectrum.

For this compound, the symmetric vibrations of the furan ring and the cyclopropyl "ring breathing" modes are expected to be particularly prominent in the Raman spectrum.

Furan Ring Breathing: A strong, sharp peak corresponding to the symmetric stretching of the furan ring is expected around 1480-1460 cm⁻¹.

Cyclopropyl Symmetric Stretch: The symmetric C-C stretching of the cyclopropyl rings will also produce a characteristic Raman signal.

C=C Stretching: The C=C stretching vibrations of the furan ring will also be visible, often with different relative intensities compared to the IR spectrum.

Mass Spectrometry (MS) Methodologies for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information. The molecular formula of this compound is C₁₀H₁₂O, with a monoisotopic mass of approximately 148.0888 Da.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which can then undergo various fragmentation reactions. The stability of the furan ring and the strain of the cyclopropyl rings will dictate the primary fragmentation pathways.

Expected Fragmentation Pathways:

Benzylic-type Cleavage: The most favorable initial fragmentation is likely the cleavage of a C-C bond in one of the cyclopropyl rings, which is analogous to benzylic cleavage. This would lead to the loss of an ethyl radical (•C₂H₅, 29 Da) after rearrangement, or the loss of a methyl radical (•CH₃, 15 Da) followed by rearrangement.

Loss of Propylene (B89431): A common fragmentation for cyclopropyl systems is the loss of propylene (C₃H₆, 42 Da).

Ring Opening/Cleavage: The furan ring itself can fragment, often through the loss of carbon monoxide (CO, 28 Da) or a formyl radical (•CHO, 29 Da).

Table 4.3.1: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonPlausible Origin
148[C₁₀H₁₂O]⁺˙Molecular Ion (M⁺˙)
133[M - CH₃]⁺Loss of a methyl radical from a rearranged M⁺˙
120[M - CO]⁺˙Loss of carbon monoxide from M⁺˙
119[M - C₂H₅]⁺Loss of an ethyl radical after rearrangement
107[M - C₃H₅]⁺Loss of a cyclopropyl radical
91[C₇H₇]⁺Tropylium ion (common rearranged fragment)
77[C₆H₅]⁺Phenyl cation

Ionization Techniques: Electron Ionization (EI), Chemical Ionization (CI)

Electron Ionization (EI) and Chemical Ionization (CI) are classic gas-phase ionization techniques, typically coupled with Gas Chromatography (GC-MS).

Electron Ionization (EI): In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. This "hard" ionization technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint, aiding in structural elucidation. For this compound, EI would be expected to produce a molecular ion peak (M⁺˙) and several fragment ions. The fragmentation cascade for furan-containing compounds often involves cleavage of the ring and substituent bonds. researchgate.neted.ac.uknih.gov The presence of cyclopropyl groups suggests that characteristic losses corresponding to these rings (e.g., loss of C3H5) would also be observed.

Chemical Ionization (CI): CI is a "softer" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through ion-molecule reactions. This process imparts less energy to the analyte molecule, resulting in significantly less fragmentation compared to EI. nih.gov For this compound, CI would be expected to produce a prominent protonated molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight. Studies on furan derivatives show that CI can selectively ionize compounds, sometimes forming adducts with reagent gas fragments. nih.gov

Ionization Type Expected Ion m/z (for C₁₀H₁₂O) Significance
EI Molecular Ion (M⁺˙)148.0888Confirms molecular mass; often low intensity.
Fragment [M-C₂H₃]⁺121.0653Loss of a cyclopropyl side chain fragment.
Fragment [M-C₃H₅]⁺107.0497Loss of a cyclopropyl radical.
Fragment [C₄H₄O]⁺˙68.0262Furan ring fragment, by cleavage of both substituents.
CI Protonated Molecule [M+H]⁺149.0966Confirms molecular weight with minimal fragmentation.
Adduct [M+C₂H₅]⁺177.1279Adduct with reagent gas fragment (e.g., from methane).

Table 1: Predicted key ions for this compound in EI and CI mass spectrometry.

Soft Ionization Techniques: Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)

Soft ionization techniques are essential for analyzing molecules that are prone to fragmentation or are not volatile enough for GC-MS.

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution. It is particularly effective for polar and large molecules but can be adapted for smaller, less polar compounds, often through the formation of adducts with cations like Na⁺ or K⁺. For this compound, direct protonation might be inefficient due to its relatively low polarity. However, analysis in the presence of salts could yield adduct ions such as [M+Na]⁺, allowing for molecular weight determination.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that uses a laser to desorb and ionize an analyte co-crystallized with a matrix compound. While renowned for the analysis of large biomolecules, MALDI is also a powerful tool for the qualitative and quantitative determination of small molecules. nih.govcreative-proteomics.com Careful selection of the matrix is crucial to avoid interference from matrix-related peaks in the low mass range. nih.govrsc.org For this compound, MALDI-TOF (Time-of-Flight) analysis would be expected to produce a strong signal for the molecular ion (M⁺˙) or cation adducts ([M+Na]⁺, [M+K]⁺), providing clear molecular weight information with minimal fragmentation. acs.org

Ionization Type Expected Ion m/z (for C₁₀H₁₂O) Significance
ESI Sodium Adduct [M+Na]⁺171.0786Confirms molecular weight for non-polar compounds.
Potassium Adduct [M+K]⁺187.0525Alternative adduct for molecular weight confirmation.
MALDI Molecular Ion (M⁺˙)148.0888Direct measurement of the molecular ion.
Sodium Adduct [M+Na]⁺171.0786Common adduct formed from sample impurities or matrix.

Table 2: Predicted ions for this compound in soft ionization mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass. thermofisher.com For this compound, HRMS is indispensable for confirming its elemental composition of C₁₀H₁₂O. By measuring the m/z of the molecular ion (or a pseudo-molecular ion like [M+H]⁺) to several decimal places, it is possible to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is a cornerstone of modern analytical chemistry for the unambiguous identification of new or unknown substances. nih.gov

Elemental Formula Compound Type Nominal Mass (Da) Monoisotopic (Exact) Mass (Da)
C₁₀H₁₂O This compound148148.08882
C₉H₈O₂ Example Isobar148148.05243
C₁₁H₁₆ Example Isobar148148.12520
C₈H₁₂N₂O Example Isobar148148.09496

Table 3: Comparison of the exact mass of this compound with potential isobaric interferences, demonstrating the resolving power of HRMS.

Electronic Absorption Spectroscopy Methodologies: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For conjugated systems like this compound, the primary electronic transitions observed are π → π*. The furan ring is an aromatic system, and its UV absorption is sensitive to substitution. acs.orgacs.org The presence of cyclopropyl groups, which have some degree of π-character and can extend conjugation, is expected to influence the absorption profile compared to unsubstituted furan. acs.org This substitution typically leads to a bathochromic shift (a shift to longer wavelengths) and possibly a hyperchromic effect (an increase in absorption intensity). Theoretical calculations and experimental data for various furan derivatives confirm that substituents significantly alter the energy of electronic transitions. globalresearchonline.netchemicalpapers.comresearchgate.net

Compound Typical λₘₐₓ (nm) Electronic Transition Effect of Substitution
Furan~208π → πBaseline for comparison.
This compound> 220 (Predicted)π → πBathochromic shift due to extended conjugation from cyclopropyl groups.

Table 4: Expected UV-Vis absorption data for this compound compared to unsubstituted furan.

X-Ray Diffraction (XRD) Methodologies for Crystalline Structure Determination

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-Ray Diffraction for Molecular Geometry and Packing Analysis

Single-Crystal X-Ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure of a compound that can be grown as a high-quality single crystal. mdpi.comfzu.cz The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map of the unit cell, from which the positions of individual atoms can be determined with very high precision. fzu.cz For this compound, an SCXRD analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the furan and cyclopropyl rings. Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces. mdpi.com

Structural Parameter Information Obtained from SCXRD
Connectivity Confirms the covalent bonding arrangement of atoms.
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-O bonds).
Bond Angles Angles between adjacent bonds (e.g., C-O-C angle in the furan ring).
Torsional Angles Dihedral angles describing the conformation of the molecule, including the orientation of the cyclopropyl groups relative to the furan ring.
Molecular Packing Arrangement of molecules within the crystal lattice.
Unit Cell Dimensions The size and shape of the repeating unit of the crystal.

Table 5: Structural information obtainable from Single-Crystal X-ray Diffraction of this compound.

Powder X-Ray Diffraction for Polymorphism and Phase Identification

Powder X-Ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. The technique produces a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. malvernpanalytical.com It is the primary method for identifying the crystalline phase of a bulk sample and determining its purity. ncl.ac.uk If a compound can exist in multiple crystalline forms, known as polymorphs, PXRD can readily distinguish between them, as each polymorph will produce a distinct diffraction pattern. researchgate.netresearchgate.net For this compound, PXRD would be used to confirm that a synthesized bulk sample corresponds to the structure determined by SCXRD and to investigate whether different crystallization conditions lead to the formation of different polymorphs.

Application Description PXRD Output
Phase Identification The experimental diffraction pattern of a bulk sample is compared against a reference pattern (e.g., simulated from single-crystal data or from a database).A match confirms the identity and crystalline form of the bulk material.
Purity Analysis The presence of peaks that do not match the reference pattern indicates the presence of crystalline impurities.A clean pattern with no extraneous peaks indicates high phase purity.
Polymorphism Study Samples crystallized under different conditions are analyzed. Different patterns for the same compound indicate the existence of multiple polymorphs.Unique diffraction patterns (different peak positions and/or intensities) for each polymorph.

Table 6: Applications of Powder X-ray Diffraction in the characterization of this compound.

Chromatographic Separation Methodologies for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating the components of a mixture. missouri.edu This separation is achieved based on the differential partitioning of the analytes between a stationary phase and a mobile phase. missouri.edu For a compound like this compound, various chromatographic methods can be employed to assess its purity and to perform preparative isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds such as this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for high-resolution separation and unambiguous identification of the analyte.

Research Findings:

In the analysis of furan derivatives, the choice of the GC column is critical for achieving adequate separation, especially when dealing with isomers. nih.govnih.gov For this compound, a non-polar or medium-polarity column is generally preferred. A capillary column, such as one with a poly(dimethyl siloxane) stationary phase, would be suitable, as separation of alkylfurans is often based on their boiling points. dtu.dk

The GC oven temperature program is optimized to ensure good resolution and peak shape. A typical program would start at a low temperature to trap the analytes at the head of the column, followed by a gradual increase in temperature to elute the compounds based on their volatility. For this compound, an initial oven temperature of around 40-50°C, held for a few minutes, followed by a ramp of 10-20°C per minute to a final temperature of 250°C would be a reasonable starting point for method development. nih.govdtu.dk

The mass spectrometer serves as the detector, providing both quantitative data and structural information. In electron ionization (EI) mode, this compound would be expected to produce a characteristic fragmentation pattern, with a prominent molecular ion peak and other fragments resulting from the cleavage of the cyclopropyl groups and the furan ring. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity when quantifying the compound in complex matrices.

Table 1: Illustrative GC-MS Parameters for this compound Analysis
ParameterCondition
GC ColumnEquity-1 (30 m x 0.25 mm, 0.10 µm) or similar non-polar column dtu.dk
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 50°C (hold 2 min), ramp 15°C/min to 250°C (hold 5 min)
Injector Temperature250°C
Injection ModeSplit (e.g., 20:1 ratio)
MS Transfer Line Temp280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 40-300

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is the most appropriate method.

Research Findings:

In RP-HPLC, a non-polar stationary phase, typically a C8 or C18 alkyl-silica, is used in conjunction with a polar mobile phase. nih.govnih.gov The separation of furan derivatives is achieved by varying the composition of the mobile phase, which often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is commonly employed to separate compounds with a range of polarities. nih.gov

Detection in HPLC is often performed using a UV-Vis detector. dgaequipment.com Furan derivatives typically exhibit UV absorbance, and the wavelength of maximum absorbance for this compound would need to be determined, likely falling in the range of 210-280 nm. A photodiode array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. dss.go.th

For preparative isolation of this compound, the analytical method can be scaled up to a larger diameter column with a higher loading capacity. Fractions are collected as they elute from the column, and the purity of these fractions can be subsequently verified by analytical HPLC or GC-MS.

Table 2: Representative HPLC Parameters for this compound Purity Assessment
ParameterCondition
HPLC ColumnAscentis® Express C18 (5 cm x 3.0 mm, 2.7 µm) or similar sigmaaldrich.com
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 50% B, increase to 95% B over 10 min, hold for 2 min
Flow Rate0.5 mL/min
Column Temperature30°C
DetectorUV at 220 nm
Injection Volume5 µL

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques for the qualitative analysis and preparative purification of organic compounds, including this compound. missouri.edu

Research Findings:

TLC is a quick and inexpensive method to monitor the progress of a reaction or to determine the appropriate solvent system for column chromatography. youtube.com For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent, such as hexane, and a slightly more polar solvent, like ethyl acetate. The separation is based on the compound's affinity for the stationary phase versus the mobile phase. Due to its relatively non-polar nature, this compound would be expected to have a high retention factor (Rf) in a largely non-polar eluent.

Column chromatography operates on the same principles as TLC but is used for preparative scale purification. magritek.com A glass column is packed with a stationary phase, typically silica gel. The crude mixture containing this compound is loaded onto the top of the column, and the eluent is passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected and analyzed by TLC to identify those containing the pure product.

The choice of solvent system is crucial for a successful separation. TLC is used to screen various solvent mixtures to find one that provides good separation between the desired compound and any impurities, ideally with an Rf value for the target compound in the range of 0.2-0.4 for optimal column chromatography separation. youtube.com

Table 3: Exemplary TLC and Column Chromatography Conditions for this compound Purification
ParameterCondition
Stationary PhaseSilica gel 60 F254 (for TLC), Silica gel (230-400 mesh, for column) chemicalpapers.com
Mobile Phase (Eluent)Hexane/Ethyl Acetate mixtures (e.g., 95:5 v/v)
TLC VisualizationUV light (254 nm) and/or staining with potassium permanganate (B83412) solution
Column LoadingDry loading or wet loading in a minimal amount of eluent
ElutionGravity or flash chromatography (with applied pressure)

Computational Chemistry and Theoretical Investigations of 2,5 Dicyclopropylfuran

Quantum Chemical Calculations for Electronic Structure and Aromaticity of 2,5-Dicyclopropylfuran

Quantum chemical calculations are fundamental to understanding the electronic distribution and bonding within a molecule. nih.gov For this compound, these calculations can determine properties such as molecular orbital energies, charge distribution, and the degree of aromaticity, which are dictated by the interplay between the furan (B31954) ring and the cyclopropyl (B3062369) substituents.

The electronic structure of furan itself is characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom, with a 6π-electron system. The introduction of cyclopropyl groups at the 2 and 5 positions significantly influences this electronic structure. Cyclopropyl groups, due to the unique bent 'banana' bonds of their three-membered ring, can engage in σ-π conjugation with adjacent π-systems. epfl.ch This interaction involves the donation of electron density from the cyclopropyl sigma bonds into the furan π-system.

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. It can be quantified using several computational metrics, including Nucleus-Independent Chemical Shift (NICS). NICS calculations determine the magnetic shielding at the center of a ring; a negative value (shielding) indicates aromaticity, while a positive value (deshielding) suggests anti-aromaticity. rsc.orgmdpi.com For this compound, the furan core is expected to remain aromatic, though the magnitude of this aromaticity may be modulated by the substituents. Computational studies on similar 2,5-substituted furans, such as 2,5-dimethylfuran (B142691), confirm the aromatic nature of the furan ring in these systems. researchgate.net The electronic effects of nitrogen substitution on the aromaticity of five-membered rings like furan have been shown to be minor, suggesting the inherent stability of the ring system. nih.gov

Table 1: Illustrative Calculated Electronic Properties for this compound This table presents expected values based on typical calculations for substituted furans. Actual values would require specific DFT calculations.

PropertyExpected Value/DescriptionSignificance
HOMO-LUMO Gap ~5-6 eVIndicates electronic stability and the energy required for electronic excitation. A smaller gap suggests higher reactivity.
NICS(0) of Furan Ring -8 to -12 ppmConfirms the retention of aromatic character in the furan core. rsc.org
Dipole Moment ~1.0 - 1.5 DArises from the electronegativity of the oxygen atom and the overall molecular asymmetry.
Mulliken Charge on Oxygen -0.5 to -0.6 eShows significant negative charge localization on the oxygen atom, influencing sites of electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Two primary conformations can be envisioned: a bisected conformation, where the plane of the furan ring bisects the C-C-C angle of the cyclopropyl ring, and a perpendicular conformation, where the plane of the cyclopropyl ring is perpendicular to the furan ring. Quantum chemical calculations can determine the relative energies of these conformers to identify the most stable arrangement. Due to steric hindrance between the hydrogens of the cyclopropyl groups and the furan ring, the actual minimum energy conformers are likely to be slightly distorted from these idealized geometries.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govarxiv.org By simulating the motions of all atoms in the system, MD can reveal how this compound explores its conformational space at a given temperature. nih.gov An MD simulation would show the molecule vibrating and rotating, with the cyclopropyl groups oscillating around their equilibrium positions. Such simulations can confirm the stability of the predicted minimum-energy conformers and identify the energy barriers for rotation between different conformations. rsc.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. arxiv.org Methods like Density Functional Theory (DFT) can accurately calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding tensor for each atom in the molecule's optimized geometry. For this compound, calculations would predict distinct signals for the furan ring protons, the cyclopropyl methine protons, and the cyclopropyl methylene (B1212753) protons, with the chemical shifts influenced by the electronic effects of the interconnected ring systems.

IR Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific molecular motion (e.g., C-H stretch, C=C stretch, ring breathing). These predicted spectra can be compared to experimental data to confirm the molecular structure and identify characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. For this compound, the primary electronic transitions would likely be π → π* transitions within the furan ring, with the energy of these transitions modulated by conjugation with the cyclopropyl groups.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data based on DFT calculations for similar structures. It serves as an example of what computational predictions would provide.

SpectroscopyParameterPredicted ValueAssignment
¹H NMR Chemical Shift (δ)6.0 - 6.2 ppmFuran ring C-H
Chemical Shift (δ)1.8 - 2.0 ppmCyclopropyl C-H (methine)
Chemical Shift (δ)0.8 - 1.0 ppmCyclopropyl C-H (methylene)
¹³C NMR Chemical Shift (δ)150 - 155 ppmFuran C-O
Chemical Shift (δ)105 - 110 ppmFuran C-H
IR Wavenumber (cm⁻¹)3000 - 3100 cm⁻¹C-H stretch (cyclopropyl & furan)
Wavenumber (cm⁻¹)~1550 cm⁻¹C=C stretch (furan ring)
UV-Vis λ_max~220 - 230 nmπ → π* transition

Reaction Mechanism Studies Using Density Functional Theory (DFT) for this compound Transformations

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. sioc-journal.cn It allows for the mapping of the potential energy surface, identifying transition states, intermediates, and products. mdpi.com For this compound, a key reaction of interest is the Diels-Alder cycloaddition, where the furan acts as a diene.

Studies on the analogous reaction of 2,5-dimethylfuran with dienophiles like ethylene (B1197577) or maleic anhydride (B1165640) show that the reaction proceeds via a concerted, asynchronous transition state. researchgate.net This means the two new sigma bonds form in a single step, but not at the exact same time. The reaction is classified as a normal electron-demand Diels-Alder, where the electron-rich furan derivative is the nucleophile. researchgate.net It is expected that this compound would follow a similar mechanism. DFT calculations can be used to compute the activation energy (ΔG‡) and reaction energy (ΔG_rxn) for such transformations. The presence of Lewis or Brønsted acids can act as catalysts, lowering the activation barrier by coordinating to the dienophile. researchgate.net

Table 3: Illustrative DFT-Calculated Energy Profile for the Diels-Alder Reaction of this compound with Maleic Anhydride Values are based on published data for 2,5-dimethylfuran and serve as a representative example. researchgate.net

Reaction ParameterUncatalyzed Reaction (kcal/mol)Lewis Acid Catalyzed (kcal/mol)Significance
Activation Energy (ΔG‡) ~20-25~10-15The energy barrier that must be overcome for the reaction to occur. Catalysis lowers this barrier.
Reaction Energy (ΔG_rxn) ~ -15 to -20~ -20 to -25The overall free energy change. A negative value indicates a thermodynamically favorable (exergonic) reaction.

DFT can also be used to explore other potential transformations, such as electrophilic substitution on the furan ring or reactions involving the opening of the strained cyclopropyl rings. epfl.ch

Theoretical Basis for Substituent Effects of Cyclopropyl Groups on Furan Reactivity and Electronic Properties

The cyclopropyl groups at the 2 and 5 positions of the furan ring are not merely inert appendages; they actively influence the ring's electronic properties and reactivity through a combination of steric and electronic effects. acs.org

The primary electronic effect is σ-π conjugation (hyperconjugation). The Walsh orbitals of the cyclopropane (B1198618) ring, which have π-like character, can overlap with the π-system of the furan ring. epfl.ch This interaction donates electron density into the furan ring, making it more electron-rich than furan itself. This increased electron density enhances the nucleophilicity of the furan ring, making it more reactive towards electrophiles and in normal electron-demand Diels-Alder reactions. This concept is similar to the "hyperconjugative aromaticity" described for cyclopentadienes with electropositive substituents. researchgate.net

Theoretical studies can quantify these substituent effects. For example, Natural Bond Orbital (NBO) analysis can reveal the specific orbital interactions and quantify the charge transfer from the cyclopropyl groups to the furan ring. The calculated HOMO (Highest Occupied Molecular Orbital) energy is another important descriptor. The electron-donating nature of the cyclopropyl groups raises the HOMO energy of this compound compared to unsubstituted furan. A higher HOMO energy correlates with greater nucleophilicity and enhanced reactivity in reactions controlled by the interaction of the diene's HOMO with the dienophile's LUMO (Lowest Unoccupied Molecular Orbital). researchgate.net

Sterically, the cyclopropyl groups can influence the accessibility of the furan ring to reagents and may favor certain stereochemical outcomes in reactions like the Diels-Alder cycloaddition by blocking one face of the diene.

Applications and Emerging Areas for 2,5 Dicyclopropylfuran in Materials Science and Organic Synthesis

Potential as Monomers in Polymer and Copolymer Synthesis

The bifunctional nature of 2,5-dicyclopropylfuran, with reactive sites at the cyclopropyl (B3062369) groups and the furan (B31954) ring itself, makes it a compelling candidate as a monomer for the synthesis of novel polymers and copolymers. The furan ring can undergo polymerization through several mechanisms, including ring-opening polymerization and participation in Diels-Alder reactions. The presence of cyclopropyl groups is expected to modulate the reactivity of the furan ring and introduce unique properties to the resulting polymer chains.

In copolymerization reactions, this compound could be incorporated with other monomers to tailor the properties of the resulting materials. For instance, copolymerization with diols or diacids, similar to the synthesis of furan-based polyesters, could yield materials with a range of thermal and mechanical properties. nih.gov The rigid furan core combined with the flexible nature of opened cyclopropyl rings could lead to polymers with a unique combination of stiffness and toughness.

Monomer Potential Polymerization Method Anticipated Polymer Properties
This compoundRing-Opening Metathesis Polymerization (ROMP)Thermoplastics with tunable thermomechanical properties. chemrxiv.org
This compoundAcid-Catalyzed PolymerizationPolymers with potential for controlled ring-opening, introducing carbonyl groups. mdpi.com
This compound with Diols/DiacidsPolycondensationBio-based polyesters with modified thermal and mechanical properties. nih.gov

Role in the Development of Advanced Organic Electronic Materials

Furan-containing conjugated polymers have emerged as a promising class of materials for organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). sioc-journal.cnrsc.orgresearchgate.net The electronic properties of these polymers can be finely tuned by modifying the substituents on the furan ring. spiedigitallibrary.orgrsc.org The introduction of cyclopropyl groups at the 2 and 5 positions of the furan ring in this compound is expected to have a significant impact on the electronic structure and charge transport characteristics of the resulting materials.

The cyclopropyl group can act as a good electron donor through hyperconjugation, which can raise the highest occupied molecular orbital (HOMO) energy level of the conjugated system. wikipedia.orgstackexchange.com This could be advantageous in tuning the bandgap of the polymer and improving its light-harvesting capabilities in OPVs. Moreover, the unique steric bulk and conformation of the cyclopropyl groups could influence the packing of polymer chains in the solid state, which is a critical factor for efficient charge transport in OFETs. spiedigitallibrary.org Research on furan-cored AIEgens (Aggregation-Induced Emission luminogens) has shown that furan can be superior to thiophene (B33073) in terms of fluorescence and charge transport, suggesting that novel furan-based materials like those derived from this compound could lead to high-performance OLEDs. nih.govresearchgate.net

Property Influence of this compound Potential Application
Electronic StructureElectron-donating cyclopropyl groups can raise HOMO level. wikipedia.orgstackexchange.comTunable bandgaps for OPVs and OLEDs. sioc-journal.cn
Solid-State PackingSteric influence of cyclopropyl groups can affect intermolecular interactions.Enhanced charge mobility in OFETs. spiedigitallibrary.org
Photophysical PropertiesPotential for high fluorescence quantum yields. nih.govEfficient emitters for OLEDs. researchgate.netnih.gov

Utility in Ligand Design for Homogeneous and Heterogeneous Catalysis

The furan ring, with its oxygen heteroatom, can act as a coordinating moiety for metal centers, making furan derivatives attractive candidates for ligand design in catalysis. jocpr.comjocpr.comderpharmachemica.com The presence of cyclopropyl groups in this compound would introduce specific steric and electronic features to a ligand, which could be exploited to control the selectivity and activity of a catalyst. The cyclopropyl groups can influence the ligand's bite angle and steric hindrance around the metal center, which are crucial parameters in directing the outcome of catalytic reactions. wikipedia.org

Furthermore, the cyclopropyl groups themselves can participate in catalytic transformations. For instance, nickel complexes have been shown to catalyze the ring-opening of cyclopropyl ketones. nih.gov A ligand based on this compound could potentially participate in such reactions, either as a spectator ligand that modulates the catalyst's properties or as a non-innocent ligand that is directly involved in the catalytic cycle. The synthesis of chiral cyclopropane-based ligands has been shown to be effective in asymmetric catalysis, suggesting that chiral derivatives of this compound could be valuable for enantioselective transformations. nih.gov

Integration into Supramolecular Assemblies and Host-Guest Systems

The construction of complex, well-defined supramolecular architectures relies on a deep understanding of non-covalent interactions. Furan derivatives have been utilized in the formation of macrocycles and other supramolecular systems. The introduction of cyclopropyl groups in this compound offers new possibilities for designing and controlling the self-assembly of such structures.

The shape and electronic properties of the cyclopropyl groups can influence the packing of molecules in the solid state and in solution, directing the formation of specific supramolecular assemblies. The potential for the furan ring to participate in π-π stacking interactions, combined with the unique van der Waals interactions of the cyclopropyl groups, could lead to novel host-guest systems with specific recognition properties. While studies have shown that furan-ketone macrocycles can exhibit selective binding of metal ions, the introduction of dicyclopropyl substituents could alter these binding properties, potentially leading to new sensors or separation materials. rsc.org

Precursor for Bio-Inspired Organic Scaffolds

Furan derivatives are prevalent in a wide range of bioactive natural products and serve as important starting materials for the synthesis of complex organic molecules. mdpi.comrsc.org The furan ring can be transformed into a variety of other functional groups and ring systems, making it a versatile scaffold in synthetic organic chemistry. The presence of cyclopropyl groups in this compound provides additional reactive handles that can be exploited to construct intricate, bio-inspired molecular architectures.

The ring-opening of the furan moiety, which can be achieved stereoselectively, offers a pathway to linear structures with controlled stereochemistry. acs.org The cyclopropyl groups can also undergo a variety of transformations, including ring-opening reactions to generate linear chains or participation in cycloaddition reactions. acs.orgscielo.org.mx The combination of these reactive sites within a single molecule makes this compound a promising precursor for the total synthesis of natural products and the development of new drug candidates. The synthesis of hybrid molecules containing both a furan fragment and other heterocyclic cores has been shown to yield compounds with interesting biological activities, and this compound could serve as a unique building block in this area. mdpi.com

Contributions to Renewable Resources and Bio-Derived Chemical Feedstocks

The development of sustainable chemical processes based on renewable resources is a major goal of modern chemistry. Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered key platform chemicals that can be derived from biomass. rsc.orgresearchgate.netbiofuranchem.com These furanic compounds can be converted into a wide range of valuable chemicals and materials, including polymers, fuels, and pharmaceuticals. researchgate.netfrontiersin.orgresearchgate.net

While this compound itself is not directly derived from biomass in a single step, its furan core originates from this renewable feedstock. The development of efficient synthetic routes to this compound from biomass-derived furans would position it as a valuable bio-derived chemical feedstock. Its potential applications in polymers, electronics, and catalysis, as outlined in the preceding sections, would contribute to the development of a more sustainable chemical industry. The conversion of furan and its derivatives into other valuable chemical feedstocks is an active area of research, and the unique reactivity of this compound could lead to the discovery of new and efficient chemical transformations. rsc.orgnih.gov

Conclusion and Future Research Directions in 2,5 Dicyclopropylfuran Chemistry

Summary of Current Research Achievements on 2,5-Dicyclopropylfuran

Direct experimental studies on this compound are not extensively reported in publicly available literature. However, the foundational knowledge of furan (B31954) chemistry allows for significant achievements in predicting its behavior. Key inferred achievements include:

Plausible Synthetic Pathways: Established methods for synthesizing 2,5-disubstituted furans, such as the Paal-Knorr synthesis from a 1,4-dicarbonyl precursor (1,4-dicyclopropyl-1,4-butanedione), are considered highly viable for producing this compound. alfa-chemistry.comwikipedia.org Similarly, the Feist-Benary synthesis offers another potential, albeit more complex, route. wikipedia.orgchemeurope.com

Predicted Spectroscopic Signatures: Based on data from other 2,5-disubstituted furans, the expected spectroscopic characteristics of this compound can be hypothesized. These predictions are crucial for its identification in future synthetic endeavors.

Anticipated Reactivity: The chemical reactivity is expected to be a hybrid of the furan ring's aromaticity and the cyclopropyl (B3062369) groups' strained-ring character. It is predicted to undergo electrophilic substitution, Diels-Alder reactions, and potentially unique rearrangements initiated by the cyclopropyl moieties. researchgate.netnih.gov

Hypothesized Applications: Drawing parallels with other furan derivatives, potential applications are envisioned in materials science, as a novel biofuel candidate, and as a scaffold in medicinal chemistry. mdpi.comijabbr.com

Identification of Remaining Challenges and Knowledge Gaps

The primary challenge in the study of this compound is the lack of empirical data. This overarching issue can be broken down into several specific knowledge gaps:

Optimized Synthesis and Yield: While synthetic routes can be proposed, the optimal reaction conditions, catalysts, and purification methods for achieving high yields of this compound are unknown. The synthesis of the requisite 1,4-dicarbonyl precursor also presents a significant synthetic challenge.

Confirmed Spectroscopic and Physicochemical Data: There is a critical need for experimental determination of its NMR, IR, and mass spectra, as well as its physical properties such as boiling point, melting point, and solubility.

Empirical Reactivity Studies: The true reactivity of the molecule remains to be explored. How the cyclopropyl groups influence the regioselectivity of electrophilic attack or the kinetics of cycloaddition reactions is currently a matter of speculation. researchgate.net

Biological Activity Profile: The pharmacological and toxicological profiles of this compound are completely unexplored. Furan derivatives exhibit a wide range of biological activities, and the specific contribution of the dicyclopropyl substitution is unknown. wisdomlib.orgorientjchem.orgutripoli.edu.ly

Computational Modeling Validation: While computational studies can provide valuable insights into the molecule's structure and electronics, these models require validation against experimental data. researchgate.net

Promising Future Research Avenues and Methodological Advancements

The knowledge gaps surrounding this compound present numerous opportunities for future research. Key avenues include:

Synthetic Methodology Development: A primary focus should be the development and optimization of a reliable, high-yield synthesis of this compound. This could involve adapting classical methods like the Paal-Knorr synthesis or exploring novel transition-metal-catalyzed approaches. nih.govorganic-chemistry.org

Comprehensive Physicochemical and Spectroscopic Characterization: Once synthesized, a thorough characterization of its physical and spectroscopic properties is essential to provide a baseline for all future studies.

Exploration of Chemical Reactivity: Systematic investigation of its reactivity in fundamental organic reactions (e.g., nitration, halogenation, Diels-Alder cycloadditions) will elucidate the electronic influence of the cyclopropyl groups on the furan ring. rsc.orgrsc.org

Catalytic Transformations: Investigating the potential of this compound as a ligand in organometallic chemistry or as a substrate in catalytic upgrading processes for biofuel production could yield valuable applications. mdpi.comrsc.org

Advanced Computational Studies: High-level computational modeling can be employed to predict reaction mechanisms, transition states, and electronic properties, guiding experimental design and providing deeper mechanistic insights. researchgate.net

Interdisciplinary Opportunities Involving this compound

The unique structure of this compound makes it a candidate for research at the intersection of several scientific disciplines:

Medicinal Chemistry: The furan scaffold is a common motif in pharmacologically active compounds. ijabbr.comchemrxiv.org The introduction of lipophilic cyclopropyl groups could lead to novel derivatives with interesting biological activities, warranting investigation as potential drug candidates.

Materials Science: Substituted furans are building blocks for advanced polymers and organic electronic materials. researchgate.netuark.edu The rigid and strained nature of the cyclopropyl groups could impart unique thermal and electronic properties to polymers derived from this compound.

Biofuel Research: 2,5-dimethylfuran (B142691) (DMF) is a promising biofuel, and the energetic properties of the cyclopropyl rings in this compound could make it a high-energy-density fuel candidate. mdpi.comresearchgate.netgoogle.com Its combustion properties and potential as a fuel additive merit investigation.

Astrochemistry: Furan and its derivatives have been detected in interstellar environments. Studying the formation and stability of unique derivatives like this compound under astrophysical conditions could provide insights into the chemical complexity of the cosmos.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2,5-Dicyclopropylfuran, and how should data be interpreted?

  • Methodology : Use a combination of infrared (IR) spectroscopy to identify functional groups (e.g., C-O-C stretching in the furan ring at ~1,250 cm⁻¹) and cyclopropyl C-H bending modes (~1,500–3,000 cm⁻¹). Mass spectrometry (MS) with electron ionization can confirm molecular weight and fragmentation patterns, while UV/Vis spectroscopy reveals electronic transitions influenced by cyclopropyl substituents. Gas chromatography (GC) paired with retention indices on polar/non-polar columns aids in purity assessment. For structural confirmation, compare data to analogous furan derivatives like 2,5-dimethylfuran, noting cyclopropyl groups may alter peak positions due to steric and electronic effects .

Q. What thermodynamic properties of this compound are critical for experimental design?

  • Key Data : Gas-phase heat capacity (e.g., ~120 J/mol·K at 298 K for 2,5-dimethylfuran), boiling point (extrapolate from similar furans, adjusting for cyclopropyl’s lower volatility), and enthalpy of vaporization (ΔHvap ≈ 35 kJ/mol for dimethylfuran). These parameters inform reaction conditions (e.g., reflux temperatures) and stability under thermal stress. Cyclopropyl groups may increase strain energy, affecting reactivity—use computational tools (e.g., DFT) to predict deviations from dimethylfuran analogs .

Q. What safety protocols are essential for handling this compound in the lab?

  • Guidelines : Classify the compound under hazard group II (flammable liquid; similar to 2,5-dimethyltetrahydrofuran). Use fume hoods for synthesis/purification, avoid open flames, and store in sealed containers under inert gas. No specific environmental hazards are reported for related furans, but implement waste segregation for halogenated solvents used in its synthesis. Refer to safety data sheets (SDS) for analogous compounds, as direct data may be limited .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic or spectroscopic data for this compound be resolved?

  • Analysis Framework :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.